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Compound of Interest

Compound Name: 2,6-Dimethylphenylboronic acid

Cat. No.: B034878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 2,6-
dimethylphenylboronic acid against two common alternatives: phenylboronic acid and 4-

methylphenylboronic acid. The information presented is crucial for the unambiguous

identification and characterization of these important reagents in synthetic and medicinal

chemistry.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for

2,6-dimethylphenylboronic acid and its alternatives.

¹H NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

structure of organic molecules. The ¹H NMR spectra of arylboronic acids provide characteristic

signals for the aromatic and substituent protons.
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Compound
Chemical Shift
(δ) [ppm]

Multiplicity Integration Assignment

2,6-

Dimethylphenylb

oronic acid

~7.2 (t) Triplet 1H Ar-H (para)

~7.0 (d) Doublet 2H Ar-H (meta)

~5.5 (s, broad) Singlet 2H B(OH)₂

~2.1 (s) Singlet 6H Ar-CH₃

Phenylboronic

acid
7.994 Multiplet 2H Ar-H (ortho)

7.787 Multiplet 1H Ar-H (para)

7.390 - 7.330 Multiplet 2H Ar-H (meta)

~8.0 (s, broad) Singlet 2H B(OH)₂

4-

Methylphenylbor

onic acid

~7.7 (d) Doublet 2H Ar-H (ortho to B)

~7.2 (d) Doublet 2H Ar-H (meta to B)

~5.4 (s, broad) Singlet 2H B(OH)₂

2.4 Singlet 3H Ar-CH₃

¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
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Compound Chemical Shift (δ) [ppm] Assignment

2,6-Dimethylphenylboronic

acid
~145 Ar-C (ipso to B)

~138 Ar-C (ortho to B)

~128 Ar-C (para to B)

~127 Ar-C (meta to B)

~22 Ar-CH₃

Phenylboronic acid ~135 Ar-C (ipso to B)

~133 Ar-C (ortho)

~128 Ar-C (meta)

~128 Ar-C (para)

4-Methylphenylboronic acid 143.1 Ar-C (para to B)

135.9 Ar-C (ortho to B)

129.0 Ar-C (meta to B)

Not Reported Ar-C (ipso to B)

22.1 Ar-CH₃

Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify functional groups present in a molecule. The IR

spectra of boronic acids are characterized by a broad O-H stretching band and absorptions

associated with the B-O and aromatic C-H and C=C bonds.
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Compound Absorption Bands (cm⁻¹) Assignment

2,6-Dimethylphenylboronic

acid
~3300 (broad) O-H stretch (B(OH)₂)

~1600, ~1470 Aromatic C=C stretch

~1350 B-O stretch

~3050 Aromatic C-H stretch

~2950 Aliphatic C-H stretch

Phenylboronic acid[1][2] 3280 (broad)[1] O-H stretch (B(OH)₂)[1]

1600, 1470, 1430 Aromatic C=C stretch

1345[3] B-O asymmetric stretch[3]

3060, 3030 Aromatic C-H stretch

4-Methylphenylboronic acid ~3300 (broad) O-H stretch (B(OH)₂)

~1610, ~1510 Aromatic C=C stretch

~1350 B-O stretch

~3050 Aromatic C-H stretch

~2920 Aliphatic C-H stretch

Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule

and its fragments, allowing for the determination of its molecular weight and elemental

composition.
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Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2,6-Dimethylphenylboronic

acid
150 132, 117, 91

Phenylboronic acid 122 104, 77, 51

4-Methylphenylboronic acid[4] 136[4] 118, 91, 65

Experimental Protocols
Standardized protocols are essential for obtaining high-quality and reproducible spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is

fully dissolved.

Instrument Setup: The NMR spectrometer is tuned to the specific nucleus being observed

(¹H or ¹³C). The sample is inserted into the spectrometer, and the magnetic field is shimmed

to achieve optimal homogeneity.

Data Acquisition: For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a

proton-decoupled sequence is typically employed to simplify the spectrum. Key acquisition

parameters such as the number of scans, acquisition time, and relaxation delay are

optimized to ensure a good signal-to-noise ratio.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an

internal standard (e.g., tetramethylsilane, TMS).

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.
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Sample Application: A small amount of the solid boronic acid powder is placed directly onto

the ATR crystal, ensuring complete coverage of the crystal surface. Gentle pressure is

applied using a built-in clamp to ensure good contact between the sample and the crystal.

Sample Spectrum Acquisition: The infrared spectrum of the sample is then recorded. The

instrument measures the absorption of infrared radiation by the sample.

Data Processing: The final absorbance spectrum is generated by ratioing the sample

spectrum against the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe for solid samples. The sample is then vaporized under

high vacuum.

Ionization: The vaporized sample molecules are bombarded with a high-energy electron

beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular

ion (M⁺˙) and various fragment ions.

Mass Analysis: The positively charged ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative ion intensity versus m/z.

Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for an arylboronic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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